Cas no 190004-53-6 (1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid)
1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid
- 1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
- 1-Benzyloxycarbonylaminocyclobutanecarboxylic acid
- Cbz-1-Amino-1-Cyclobutanecarboxylic Acid
- Cyclobutanecarboxylicacid, 1-[[(phenylmethoxy)carbonyl]amino]-
- Z-AC4C-OH
- 1-(Z-amino)cyclobutanecarboxylic acid
- Z-cyclovaline
- Z-ACBC-OH
- 1-(Z-AMINO)-CYCLOBUTYL-1-CARBOXYLIC ACID
- CBZ-1-AMINOCYCLOBUTANE-1-CARBOXYLIC ACID
- 1-(BENZYLOXYCARBONYLAMINO)-CYCLOBUTYL-1-CARBOXYLIC ACID
- Cyclobutanecarboxylic acid, 1-[[(phenylMethoxy)carbonyl]aMino]-
- 1-(((Benzyloxy)carbonyl)amino)-cyclobutanecarboxylic acid
- MFCD03426163
- 1-(benzyloxycarbonylamino)cyclobutyl-1-carboxylic acid
- D81828
- Cyclobutanecarboxylicacid,1-[[(phenylmethoxy)carbonyl]amino]-
- 190004-53-6
- CS-0149782
- A1-00065
- SCHEMBL4179836
- GDJSFBNRXFOUEQ-UHFFFAOYSA-N
- DTXSID70363750
- Cbz-1-Amino-1-cyclobutanecarboxylicacid
- 1-{[(BENZYLOXY)CARBONYL]AMINO}CYCLOBUTANE-1-CARBOXYLIC ACID
- FT-0656323
- AS-76051
- AKOS010054806
- 1-{[(benzyloxy)carbonyl]amino}cyclobutanecarboxylic acid
- EN300-122145
- A813384
- DB-065708
- CHEMBL5305552
-
- MDL: MFCD03426163
- Inchi: 1S/C13H15NO4/c15-11(16)13(7-4-8-13)14-12(17)18-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,17)(H,15,16)
- InChI Key: GDJSFBNRXFOUEQ-UHFFFAOYSA-N
- SMILES: OC(C1(CCC1)NC(=O)OCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 249.10000
- Monoisotopic Mass: 249.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6A^2
- XLogP3: 1.7
Experimental Properties
- Density: 1.29
- Melting Point: 83-87 °C
- Boiling Point: 458.2°Cat760mmHg
- Flash Point: 230.9°C
- Refractive Index: 1.583
- PSA: 75.63000
- LogP: 2.31100
1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid Security Information
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26; S36
- FLUKA BRAND F CODES:10
- RTECS:GU1336000
-
Hazardous Material Identification:
- Safety Term:S26-36
- Risk Phrases:R22
1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid Pricemore >>
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1-Benzyloxycarbonylaminocyclobutanecarboxylic acid |
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| abcr | AB155408-250 mg |
1-(Benzyloxycarbonylamino)-cyclobutyl-1-carboxylic acid, 99% (Cbz-Ac4c-OH); . |
190004-53-6 | 99% | 250mg |
€145.00 | 2023-05-08 | |
| abcr | AB155408-1 g |
1-(Benzyloxycarbonylamino)-cyclobutyl-1-carboxylic acid, 99% (Cbz-Ac4c-OH); . |
190004-53-6 | 99% | 1 g |
€150.00 | 2023-07-20 | |
| abcr | AB155408-5 g |
1-(Benzyloxycarbonylamino)-cyclobutyl-1-carboxylic acid, 99% (Cbz-Ac4c-OH); . |
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1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid Suppliers
1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid
Research Brief on 1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid (CAS: 190004-53-6) in Chemical Biology and Pharmaceutical Applications
1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid (CAS: 190004-53-6) is a cyclobutane-based carboxylic acid derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound serves as a versatile building block in peptide synthesis and drug discovery, particularly in the development of constrained peptidomimetics and small-molecule inhibitors. Recent studies have explored its utility in modulating protein-protein interactions and enhancing metabolic stability of bioactive compounds.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's application in the synthesis of novel protease inhibitors. The researchers utilized 1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid as a key intermediate to create cyclobutane-containing peptidomimetics that showed enhanced binding affinity to the target enzyme while maintaining excellent metabolic stability. The rigid cyclobutane ring was found to effectively constrain peptide conformations, leading to improved pharmacological properties compared to linear analogs.
In the field of cancer therapeutics, a recent patent application (WO2023056121) disclosed the use of this compound in the development of selective kinase inhibitors. The structural rigidity imparted by the cyclobutane ring system was crucial for achieving high selectivity against specific kinase isoforms, potentially reducing off-target effects in clinical applications. Molecular modeling studies revealed that the compound's unique geometry allows for optimal interactions with the ATP-binding pocket of target kinases.
From a synthetic chemistry perspective, advances in the preparation of 1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid have been reported in Organic Process Research & Development (2024). The new synthetic route features improved yield (82% overall) and scalability, addressing previous challenges in large-scale production. The optimized protocol employs a novel asymmetric [2+2] cycloaddition strategy, followed by selective functional group transformations, making the compound more accessible for pharmaceutical development.
Recent biochemical studies have shed light on the compound's potential as a molecular scaffold for targeting protein-protein interactions (PPIs). Research published in ACS Chemical Biology (2023) demonstrated that derivatives of 1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid can effectively disrupt challenging PPIs through a combination of conformational constraint and strategic placement of pharmacophores. This approach has shown promise in targeting traditionally "undruggable" protein surfaces.
Looking forward, the unique properties of 1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid position it as a valuable tool in structure-based drug design. Its applications span from antimicrobial agents to neurodegenerative disease therapeutics, with several derivatives currently in preclinical development. The compound's versatility and the recent methodological advances in its synthesis and application suggest it will remain an important focus of research in chemical biology and medicinal chemistry in the coming years.
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